molecular formula C20H14Cl2N4OS B3537642 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

Cat. No. B3537642
M. Wt: 429.3 g/mol
InChI Key: DHGRZFWMAADGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DTNA and is used in various laboratory experiments to study its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Applications of CBKinase1_005359

CBKinase1_005359 is associated with the T29-1 strain in the Korea Superconducting Tokamak Advanced Research (KSTAR) facility . It’s involved in the calcium/calmodulin-dependent protein kinase II alpha (Camk2a) promoter driving Cre recombinase expression in the forebrain, including the CA1 pyramidal cell layer of the hippocampus . This strain is useful in examining synaptic plasticity and Long Term Potentiation (LTP) in hippocampal networks .

Applications of 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

This compound is involved in the nitration process of 2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one, which is the key intermediate for the synthesis of important triazolinone herbicide Sulfentrazone . The nitration process developed in a continuous flow microreactor system improved reaction efficiency and achieved higher yields .

Applications of CBKinase1_017759

CBKinase1_017759 is related to the Receptor for Activated C Kinase 1 (RACK1) . RACK1 regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering . It’s associated with NADPH-dependent reactive oxygen species (ROS) signaling in plants . In cotton plants, down-regulation of GhRACK1 expression could inhibit protein synthesis and photoassimilate accumulation .

Applications of BRD-K06891953-001-01-6

BRD-K06891953-001-01-6 is related to the bromodomain (BRD) proteins . BRD proteins specifically recognize the N-acetyllysine motifs, which is a key event in the reading process of epigenetic marks . They play important roles in biological processes such as chromosome segregation, cellular differentiation, and DNA double strand break repair . They also regulate RAD51–RAD54 complex formation and homologous recombination-mediated repair .

Mechanism of Action

Target of Action

CBKinase1_005359, also known as CBKinase1_017759, Z220326802, BRD-K06891953-001-01-6, or 2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide, is a compound that primarily targets the isoforms of the casein kinase 1 (CK1) family . CK1 isoforms are known to phosphorylate key regulatory molecules involved in various cellular processes such as cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets, the CK1 isoforms, by binding to their active sites. This interaction can lead to the phosphorylation of key regulatory molecules, which can result in changes in various cellular processes

Biochemical Pathways

The action of CBKinase1_005359 affects multiple biochemical pathways. By phosphorylating key regulatory molecules, CK1 isoforms regulate signaling pathways critically involved in tumor progression . These pathways include cell cycle regulation, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction .

Pharmacokinetics

Kinase inhibitors generally have moderate to high clearance, undergo extensive metabolism in the liver primarily via cytochrome p450 (cyp) enzymes, and are excreted in feces and urine

Result of Action

The molecular and cellular effects of CBKinase1_005359’s action are primarily related to its ability to regulate key signaling pathways through the phosphorylation of key regulatory molecules. This can lead to changes in cell cycle, transcription and translation, cytoskeleton structure, cell-cell adhesion, and receptor-coupled signal transduction . These changes can have significant effects on cell survival and tumorigenesis .

properties

IUPAC Name

2-[[5-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS/c21-13-8-9-15(16(22)10-13)19-24-20(26-25-19)28-11-18(27)23-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,23,27)(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHGRZFWMAADGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NNC(=N3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide

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